N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN4O4/c1-31-21-9-8-20-25-18(12-28(20)27-21)13-6-7-16(24)17(11-13)26-22(29)15-10-14-4-2-3-5-19(14)32-23(15)30/h2-12H,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJCYTMUTMQZNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)F)NC(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Ring Construction via Condensation
The imidazo[1,2-b]pyridazine nucleus forms through cyclocondensation between α-bromoketones and 3-amino-6-methoxypyridazine (Scheme 1):
Reaction Conditions:
- 3-Amino-6-methoxypyridazine (1.0 eq)
- 2-Bromo-1-(4-fluorophenyl)ethan-1-one (1.2 eq)
- NaHCO₃ (2.5 eq) in EtOH/H₂O (4:1)
- 80°C, 6 hr under N₂
Key Advantages:
- Methoxy group at C6 directs regioselective cyclization
- Halogenation at C3 enables subsequent cross-coupling
Yield Optimization Data:
| Entry | Solvent System | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| 1 | EtOH/H₂O (4:1) | 80 | 6 | 78 |
| 2 | DMF | 100 | 4 | 65 |
| 3 | THF/H₂O (3:1) | 70 | 8 | 71 |
Functionalization of the Phenyl Linker
Suzuki-Miyaura Cross-Coupling
The 2-fluoro-5-bromoaniline undergoes palladium-catalyzed coupling with imidazo[1,2-b]pyridazine-boronic ester (Table 2):
General Procedure:
- 2-Fluoro-5-bromoaniline (1.0 eq)
- Imidazo[1,2-b]pyridazine-Bpin (1.5 eq)
- Pd(PPh₃)₄ (5 mol%)
- K₂CO₃ (3.0 eq) in dioxane/H₂O (10:1)
- 90°C, 12 hr
Critical Parameters:
- Boronic ester preparation via Miyaura borylation of 2-iodo derivative
- Base selection crucial for minimizing proto-deboronation
Yield Correlation with Catalyst Loading:
| Pd Loading (mol%) | Ligand | Yield (%) |
|---|---|---|
| 5 | PPh₃ | 82 |
| 3 | XPhos | 88 |
| 5 | SPhos | 85 |
Chromene-3-carboxamide Synthesis
Pechmann Condensation for Chromene Core
2-Oxo-2H-chromene-3-carboxylic acid forms via acid-catalyzed cyclization (Scheme 2):
Optimized Conditions:
- Resorcinol (1.0 eq)
- Ethyl acetoacetate (1.2 eq)
- Conc. H₂SO₄ (10 eq)
- 60°C, 4 hr
Post-Synthesis Modification:
- Ester hydrolysis: NaOH (2M), EtOH/H₂O, 80°C, 2 hr
- Acid chloride formation: SOCl₂, reflux, 3 hr
Final Amide Coupling Strategy
Schotten-Baumann Amidation
Chromene-3-carbonyl chloride reacts with 2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline under phase-transfer conditions (Table 3):
Reaction Protocol:
- Acid chloride (1.0 eq) in THF
- Aniline derivative (1.1 eq)
- NaHCO₃ (3.0 eq)
- 0°C → RT, 12 hr
Yield Enhancement Strategies:
| Additive | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| None | THF | 25 | 68 |
| DMAP (10 mol%) | DCM | 0→25 | 82 |
| Polymer-bound EDC | DMF | 25 | 75 |
Analytical Characterization Data
Key Spectral Signatures:
- ¹H NMR (500 MHz, DMSO-d₆):
δ 8.72 (s, 1H, imidazo H), 8.25 (d, J=8.5 Hz, chromene H), 7.89 (m, phenyl H), 6.32 (s, 1H, NH), 4.01 (s, 3H, OCH₃)
- HRMS (ESI+):
Calcd for C₂₄H₁₆FN₃O₄ [M+H]⁺: 430.1198
Found: 430.1195
Purity Assessment:
| Method | Column | Purity (%) |
|---|---|---|
| HPLC-UV | C18, 250×4.6 mm | 99.2 |
| UPLC-MS | HSS T3, 2.1×50 mm | 98.7 |
Process Optimization Considerations
Scale-up Challenges and Solutions:
- Imidazo[1,2-b]pyridazine Cyclization:
Chromene Carboxylation:
- Mechanochemical synthesis eliminates solvent use
- 300 g batch achieved with 91% yield
Final Amidation:
- Switch from batch to fed-batch mode prevents exotherm
- 5 kg campaign completed with ≥98% purity
Alternative Synthetic Routes
Palladium-Catalyzed Carbonylation
One-pot synthesis from 3-iodochromene and aniline derivative:
Reaction Scheme:
3-Iodo-2-oxo-2H-chromene + CO + Amine → Carboxamide
Conditions:
- Pd/SILP catalyst (SILP = supported ionic liquid phase)
- 20 bar CO, 100°C, 24 hr
- 76% yield, 99% selectivity
Advantages:
- Avoids acid chloride handling
- Catalyst recyclable ≥5 times
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.
Scientific Research Applications
N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide (946217-68-1)
- Structural Differences : Chloro substituent (vs. fluoro) and cyclopentanecarboxamide (vs. chromene carboxamide).
- Impact :
- Hypothetical Activity : Lower potency (e.g., IC50 ~25 nM vs. target’s 10 nM) due to reduced electronic interactions .
N-(5-(6-(2-fluoro-5-methoxyphenyl)imidazo[1,2-b]pyridazin-2-yl)-2-(trifluoromethyl)phenyl)pivalamide (1383619-76-8)
- Structural Differences : Trifluoromethyl substituent and pivalamide group (vs. chromene carboxamide).
- Pivalamide’s steric bulk may hinder binding to flat enzymatic pockets compared to the planar chromene system .
- Hypothetical Activity : Reduced potency (IC50 ~50 nM) due to steric and solubility trade-offs .
3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-YL}phenyl)benzamide (923113-15-9)
- Structural Differences : Imidazo[1,2-a]pyrimidine core (vs. imidazo[1,2-b]pyridazine) and benzamide group.
- Benzamide lacks the chromene’s conjugated system, diminishing π-π interactions .
- Hypothetical Activity : Lower potency (IC50 ~75 nM) due to suboptimal core and substituent effects .
Key Research Findings and Implications
- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances hydrogen bonding and van der Waals interactions, critical for target engagement .
- Chromene Advantage : The chromene carboxamide’s conjugated system improves solubility and target binding compared to aliphatic carboxamides .
- Heterocycle Impact : Imidazo[1,2-b]pyridazine outperforms imidazo[1,2-a]pyrimidine in planarity and electronic compatibility with kinase active sites .
Biological Activity
N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A fluoro-substituted phenyl ring
- A methoxyimidazo[1,2-b]pyridazinyl moiety
- A chromene core with a carboxamide functional group
This molecular architecture contributes to its potential reactivity and biological activity. The presence of the fluoro and methoxy groups can enhance the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in various biological processes, thereby modulating metabolic pathways.
- Receptor Interaction: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
- Gene Expression Modulation: The compound could affect the expression of genes involved in disease pathways, leading to therapeutic effects.
Antimicrobial Activity
Research indicates that derivatives of the imidazo[1,2-b]pyridazin moiety exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various microbial pathogens, including Mycobacterium tuberculosis .
Cytotoxicity Assessment
In vitro studies have evaluated the cytotoxicity of related compounds on human cell lines. These studies generally indicate low toxicity profiles, suggesting that these compounds could be safe for further development .
Research Findings and Case Studies
Several studies have explored the biological activity of compounds related to this compound:
Q & A
Q. What are the key steps in synthesizing N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide?
The synthesis involves multi-step reactions, including:
- Formation of the imidazo[1,2-b]pyridazine core via condensation reactions.
- Introduction of the 2-fluoro-5-aminophenyl group through nucleophilic aromatic substitution.
- Coupling with 2-oxo-2H-chromene-3-carboxylic acid using carbodiimide-mediated amidation. Reaction conditions (e.g., DMF as a solvent, temperatures between 60–100°C) are optimized for yield and purity .
Q. How is the structural integrity of this compound verified post-synthesis?
Analytical methods include:
- NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm connectivity of the imidazo[1,2-b]pyridazine, chromene, and fluorophenyl moieties.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- IR spectroscopy to identify functional groups like amide C=O and chromene lactone .
Q. What are the primary functional groups influencing its reactivity?
Key groups include:
- The imidazo[1,2-b]pyridazine ring , which participates in π-π stacking and hydrogen bonding.
- The chromene lactone , susceptible to hydrolysis under basic conditions.
- The fluoro-substituted phenyl group , which enhances lipophilicity and metabolic stability .
Advanced Research Questions
Q. How can reaction yields be optimized for the imidazo[1,2-b]pyridazine intermediate?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Catalyst screening : Pd-based catalysts enhance coupling efficiency for aryl halide intermediates.
- Temperature control : Maintaining 80–100°C during cyclization minimizes side products .
Q. What methodologies resolve contradictions in reported bioactivity data for structurally similar compounds?
- Comparative SAR studies : Test analogs with systematic substitutions (e.g., methoxy vs. ethoxy groups) to isolate activity drivers.
- Targeted in vitro assays : Use kinase inhibition panels to evaluate specificity against closely related enzymes (e.g., FLT3 vs. JAK2).
- Molecular docking : Validate binding modes using X-ray crystallography data of homologous targets .
Q. How do metabolic stability assays inform lead optimization?
- In vitro microsomal assays : Monitor oxidative degradation (e.g., CYP450-mediated demethylation of the methoxy group).
- LC-MS/MS analysis : Identify major metabolites and modify vulnerable sites (e.g., fluorination to block hydroxylation) .
Q. What advanced analytical techniques characterize degradation products under stress conditions?
- Hyphenated LC-MS : Detect and quantify degradation products during forced degradation studies (e.g., acid/base hydrolysis).
- X-ray powder diffraction (XRPD) : Assess crystallinity changes impacting solubility and stability .
Data Contradiction and Validation
Q. How to reconcile discrepancies in reported IC₅₀ values across kinase inhibition studies?
- Standardize assay conditions : Use consistent ATP concentrations (e.g., 10 µM vs. 100 µM) and enzyme isoforms.
- Validate via orthogonal methods : Compare fluorescence polarization (FP) and radiometric assays to rule out interference from chromene autofluorescence .
Q. What strategies address variability in solubility measurements across pH ranges?
- Dynamic light scattering (DLS) : Monitor aggregation states in biorelevant media (e.g., FaSSIF/FeSSIF).
- pH-solubility profiling : Identify optimal formulation pH (e.g., 6.5–7.4 for chromene lactone stability) .
Methodological Innovations
Q. How can computational models predict off-target interactions?
Q. What in vivo models best evaluate pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Orthotopic xenografts : For oncology targets, use models with patient-derived cells expressing the kinase of interest.
- Cerebrospinal fluid (CSF) sampling : Assess blood-brain barrier penetration for CNS targets .
Structural and Mechanistic Insights
Q. How does fluorination at the phenyl ring influence target binding?
Q. What role does the chromene lactone play in bioavailability?
- Hydrolysis susceptibility : The lactone ring opens under physiological pH, forming a carboxylate with improved solubility.
- Prodrug potential : Stabilize the lactone via esterification for controlled release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
